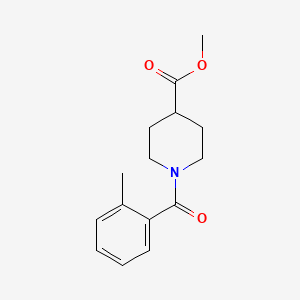
Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate is a compound that can be inferred to have a piperidine core structure, which is a common motif in medicinal chemistry due to its presence in various bioactive molecules. The compound is likely to possess a carboxylate ester functional group at the 4-position of the piperidine ring and a 2-methylbenzoyl moiety attached to the nitrogen atom of the piperidine.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in the literature. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents involves the preparation of piperidine analogues with various substituents that exhibit antitetrabenazine activity . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by reactions with hydrazines to afford the target compounds . These methods could potentially be adapted for the synthesis of Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using spectroscopic techniques such as NMR and HRMS, as demonstrated in the characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . X-ray diffraction studies can also provide detailed information about the crystal structure and conformation of piperidine complexes, as seen in the analysis of the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including alkylation, oxidation, and reduction. For example, the synthesis and reactions of methyl 8-aryl-6-methyl-9-oxo-8,9-dihydro-5H-dibenzo[4,5:6,7]cyclohepta[1,2-b]pyridine-7-carboxylates involve the alkylation of annelated dihydropyridines . These reactions could be relevant to the functionalization of the piperidine ring in Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the presence of a 2-methylbenzoyl group could affect the compound's lipophilicity, solubility, and reactivity. The effects of methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate on the energy metabolism of parasites indicate that piperidine derivatives can have significant biological activities, which could be relevant for the pharmacological properties of Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate .
Aplicaciones Científicas De Investigación
Antimicrobial Preservatives
Compounds similar to Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate, such as Methyl paraben, are extensively studied for their antimicrobial preservative properties. These are utilized in foods, drugs, and cosmetics. The compound is known for its stability, non-volatility, and extensive history of safe use. It is well-absorbed through the skin and gastrointestinal tract without evidence of accumulation. Despite its practical non-toxicity and non-irritating nature, its mechanism of cytotoxic action may involve mitochondrial failure (Soni, Taylor, Greenberg, & Burdock, 2002)(Soni et al., 2002).
Biopolymer Modifications
Research into the chemical modification of biopolymers, such as xylan, indicates potential for creating new materials with specific properties, which could be relevant for drug delivery applications. Modifications can yield biopolymer ethers and esters, offering a promising path to new materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)(Petzold-Welcke et al., 2014).
Environmental Fate of Related Compounds
Studies on parabens, which share functional groups with Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate, explore their occurrence, fate, and behavior in aquatic environments. Despite efficient removal from wastewater, parabens persist in low concentrations in effluents, surface water, and sediments, indicating a continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015)(Haman et al., 2015).
Synthetic Routes for Pharmaceuticals
Exploration of synthetic routes for pharmaceuticals, such as Vandetanib, demonstrates the relevance of compounds like Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate in drug development. Analyzing and summarizing different synthetic routes can identify more favorable, high-yield, and commercially valuable processes for industrial production (Mi, 2015)(Mi, 2015).
Pharmacophoric Groups in Drug Design
Research into arylcycloalkylamines, which could be structurally related to Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate, investigates their roles as pharmacophoric groups in antipsychotic agents. Such studies highlight the importance of arylalkyl substituents in enhancing potency and selectivity at D2-like receptors, which is crucial for the development of therapeutic agents (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009)(Sikazwe et al., 2009).
Propiedades
IUPAC Name |
methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-5-3-4-6-13(11)14(17)16-9-7-12(8-10-16)15(18)19-2/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFBDPRUSFVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

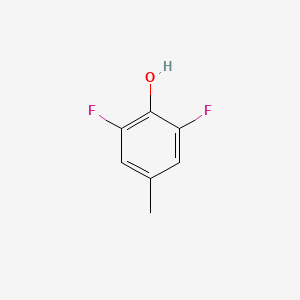
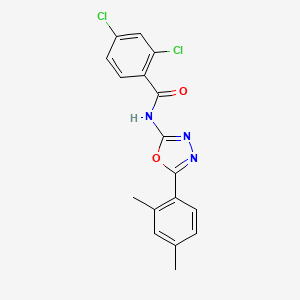
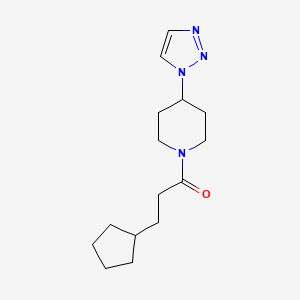
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)
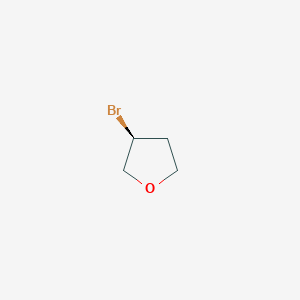
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
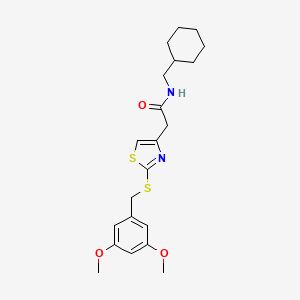
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)
![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)
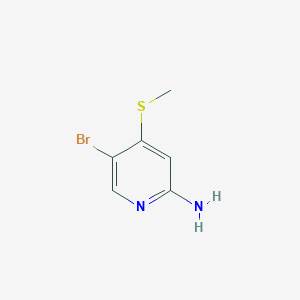
![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)
![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)